

Toxicological Profile of Feracryl: A Technical Guide

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Compound of Interest

Compound Name: *Feracryl*

Cat. No.: *B1216049*

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Disclaimer: This document provides a summary of the available toxicological information on **Feracryl**. It is intended for researchers, scientists, and drug development professionals. The information is based on publicly accessible data, which is limited. For a complete and definitive toxicological profile, further specific studies on **Feracryl** would be required.

Introduction

Feracryl is an iron salt of polyacrylic acid.[1][2] It is described as an acrylic acid polymer containing 0.5-2.5% iron.[3] This technical guide summarizes the current understanding of the toxicological profile of **Feracryl**, drawing from available data on the compound itself and related substances, such as acrylic acid and other acrylates.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single large dose or multiple doses over a short period.[4][5]

Feracryl: A Material Safety Data Sheet (MSDS) for a product containing **Feracrylum** states that the compound is "non-toxic and safe".[1] However, specific quantitative data such as the median lethal dose (LD50) for **Feracryl** from dedicated acute toxicity studies are not readily available in the public domain.

General Experimental Protocol for Acute Oral Toxicity (Up-and-Down Procedure - as per OECD Guideline 425):

- **Test Animals:** Typically rodents, such as female rats.
- **Housing and Acclimation:** Animals are housed in controlled conditions with a standard diet and water ad libitum. They are acclimated for at least 5 days before the study.
- **Dosing:** A single animal is dosed with the test substance at a starting dose level. The substance is usually administered orally via gavage.
- **Observation:** The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.
- **Dose Adjustment:** If the animal survives, a second animal is dosed at a higher dose level. If the first animal dies, the next animal is dosed at a lower level. This sequential dosing continues until the reversal criteria are met.
- **Endpoints:** The primary endpoint is mortality. Other observations include changes in body weight, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and gross necropsy findings at the end of the study.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Experimental Workflow for a Generic Acute Oral Toxicity Study

Caption: Workflow for a typical acute oral toxicity study.

Subchronic and Chronic Toxicity

Subchronic toxicity studies involve repeated exposure to a substance over a period of 28 to 90 days, while chronic toxicity studies extend for a longer duration, often up to a year or more.^[6] These studies aim to identify adverse effects from long-term exposure.^[7]

Feracryl: Specific subchronic or chronic toxicity data for **Feracryl** are not available in the reviewed literature.

Related Compound: Acrylic Acid A subchronic study on acrylic acid was conducted in Fischer 344 rats for three months with the substance administered in drinking water.^[8]

Table 1: Summary of Subchronic Oral Toxicity of Acrylic Acid in Rats[8]

Dose Level (g/kg/day)	Key Findings
0.75	Reduced body weight gain, decreased food and water consumption, changes in organ weights and clinical chemistry, increased urine specific gravity and protein concentration.
0.25	Similar but less profound changes as the high dose group.
0.083	Reduction of water consumption in male rats.
0 (Control)	No treatment-related effects observed.

- No-Observed-Adverse-Effect-Level (NOAEL): While not explicitly stated, the 0.083 g/kg/day dose level showed minimal effects.

General Experimental Protocol for a 90-Day Subchronic Oral Toxicity Study (as per OECD Guideline 408):

- Test Animals: Typically rodents, such as rats (e.g., 10 males and 10 females per group).
- Dose Groups: At least three dose levels (low, mid, high) and a control group.
- Administration: The test substance is administered daily, seven days a week, for 90 days, usually orally (in diet, drinking water, or by gavage).
- In-life Observations: Daily clinical observations, weekly detailed clinical examinations, body weight and food/water consumption measurements, and ophthalmological examinations.
- Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study. Urinalysis is also performed.
- Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive list of tissues from the control and high-

dose groups is performed. Tissues from lower-dose groups showing treatment-related changes are also examined.

- Endpoints: The primary endpoints are the identification of target organs of toxicity and the determination of a NOAEL.

Genotoxicity and Carcinogenicity

Genotoxicity assays are used to detect direct or indirect damage to DNA. Carcinogenicity studies assess the potential of a substance to cause cancer.

Feracryl: No specific genotoxicity or carcinogenicity studies on **Feracryl** were found.

Related Compounds: Lower Acrylates A comprehensive review of lower alkyl acrylates (methyl-, ethyl-, n-butyl-, and 2-ethylhexyl acrylate) suggests that they are not genotoxic.[9] The data support a cytotoxic, non-genotoxic mechanism for these acrylates.[9] Cancer bioassays in animal models did not show an increase in tumor incidence, with tumorigenesis being secondary to high doses and long-term tissue damage.[9] Similarly, lower alkyl methacrylates are generally negative for gene mutations in prokaryotes but can show clastogenicity at high doses in vitro, with no convincing evidence of in vivo genotoxicity.[10][11]

General Experimental Protocols for Genotoxicity Testing (Standard Battery):

- Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations (point mutations). The test is conducted with and without metabolic activation.
- In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects chromosome damage. Mammalian cells are exposed to the test substance, and the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) is assessed.
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test is performed in rodents. The animals are dosed with the test substance, and bone marrow or peripheral blood is analyzed for the presence of micronuclei in immature erythrocytes.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.[12]

Feracryl: No reproductive or developmental toxicity studies on **Feracryl** were identified.

Related Compound: Acrylic Acid A reproduction study was conducted on acrylic acid in rats at the same dosage levels as the subchronic study.[8]

Table 2: Summary of Reproductive Toxicity of Acrylic Acid in Rats[8]

Dose Level (g/kg/day)	F0 Generation Findings	F1 Generation Findings
0.75	Decreased body weight gain, reduced food and water consumption, organ weight changes.	Reduced body weight gain in pups, organ weight changes.
0.25	Decreased body weight gain, reduced food and water consumption, organ weight changes.	Organ weight changes.
0.083	No significant treatment-related effects.	No significant treatment-related effects.
0 (Control)	No treatment-related effects observed.	No treatment-related effects observed.

- Reproductive Indices: No statistically significant changes in reproductive indices were observed.[8]

General Experimental Protocol for a Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416):

- Test Animals: Typically rats.
- Generations: Two generations of animals are studied (F0 and F1).

- Dosing: The F0 generation is dosed for a period before mating, during mating, gestation, and lactation. The F1 offspring are dosed from weaning through their mating and production of the F2 generation.
- Endpoints in Adults (F0 and F1): Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition. At termination, organ weights and histopathology of reproductive organs are examined.
- Endpoints in Offspring (F1 and F2): Viability, sex ratio, clinical signs, and body weight. Developmental landmarks are also assessed.
- Data Analysis: Reproductive and fertility indices are calculated and statistically analyzed.

Hypothetical Signaling Pathway for Cytotoxicity-Induced Cellular Stress

Caption: A potential cellular stress pathway activated by high-dose exposure to cytotoxic agents.

Local Tolerance

Local tolerance studies are conducted to assess the effects of a substance at the site of administration.^{[13][14]}

Feracryl: Specific local tolerance studies for **Feracryl** were not found in the search results. Given its intended use as a hemostatic agent, local tolerance would be a critical safety endpoint.

General Experimental Protocol for Dermal Irritation/Corrosion (as per OECD Guideline 404):

- Test Animals: Typically rabbits.
- Application: A small area of the animal's skin is shaved. The test substance is applied to the skin under a gauze patch.
- Exposure: The patch is left in place for a defined period (e.g., 4 hours).
- Observation: After the patch is removed, the skin is observed for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).

- Scoring: The severity of erythema and edema is scored according to a standardized scale.
- Classification: The substance is classified as irritating or non-irritating based on the mean scores.

Human Data

A Material Safety Data Sheet for a product containing **Feracryl** indicates that under normal conditions, there is no special danger.[1] However, detailed human safety data from clinical trials or post-market surveillance were not available in the initial search.

Conclusion

The available toxicological data on **Feracryl** are limited. While general statements suggest it is non-toxic, there is a lack of comprehensive, publicly available studies to support a detailed quantitative risk assessment. Based on the information for related compounds like acrylic acid and other acrylates, the primary toxicological concerns at high doses would likely be local irritation and cytotoxicity rather than genotoxicity or carcinogenicity. Further studies are required to establish a complete toxicological profile for **Feracryl**, including acute, subchronic, and chronic toxicity, as well as reproductive and developmental toxicity and local tolerance, to determine definitive NOAELs and to fully characterize its safety profile for various applications.

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